Sandostatine

Somatostatin Receptor Binding Neuroendocrine Tumors SRL Selectivity

Sandostatine (octreotide acetate, CAS 760176-26-9) is the definitive SSTR2-preferring somatostatin receptor ligand—an essential chemical probe for discriminating SSTR2-mediated hormonal suppression (GH, glucagon) from off-target SSTR5 effects. With an SSTR2 IC50 of 0.4–2.1 nM, it outperforms broader-spectrum analogs as a selective reference standard for neuroendocrine tumor assays, CMC method validation, and SSTR2 pathway dissection. Sourced as the acetate salt (MW 1079.3 g/mol; C51H70N10O12S2), this first-generation SRL ensures batch-to-batch fidelity for reproducible pharmacopeial compliance testing and receptor-binding calibration.

Molecular Formula C51H70N10O12S2
Molecular Weight 1079.3 g/mol
CAS No. 760176-26-9
Cat. No. B10774572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSandostatine
CAS760176-26-9
Molecular FormulaC51H70N10O12S2
Molecular Weight1079.3 g/mol
Structural Identifiers
SMILESCC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)N)C(=O)NC(CO)C(C)O)O.CC(=O)O
InChIInChI=1S/C49H66N10O10S2.C2H4O2/c1-28(61)39(25-60)56-48(68)41-27-71-70-26-40(57-43(63)34(51)21-30-13-5-3-6-14-30)47(67)54-37(22-31-15-7-4-8-16-31)45(65)55-38(23-32-24-52-35-18-10-9-17-33(32)35)46(66)53-36(19-11-12-20-50)44(64)59-42(29(2)62)49(69)58-41;1-2(3)4/h3-10,13-18,24,28-29,34,36-42,52,60-62H,11-12,19-23,25-27,50-51H2,1-2H3,(H,53,66)(H,54,67)(H,55,65)(H,56,68)(H,57,63)(H,58,69)(H,59,64);1H3,(H,3,4)/t28-,29-,34-,36+,37+,38-,39-,40+,41+,42+;/m1./s1
InChIKeyXQEJFZYLWPSJOV-XJQYZYIXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sandostatine (CAS 760176-26-9): Baseline Identity and Procurement Context as Octreotide Acetate


Sandostatine, identified by CAS number 760176-26-9, is the acetate salt form of octreotide, a synthetic cyclic octapeptide that acts as a pharmacologic analog of the endogenous hormone somatostatin (SST) [1]. Its molecular formula is C51H70N10O12S2, with a molecular weight of 1079.3 g/mol [2]. As a first-generation somatostatin receptor ligand (SRL), it exerts its effects by binding with high affinity to somatostatin receptors (SSTRs), primarily SSTR2, thereby inhibiting the secretion of a range of hormones including growth hormone (GH), insulin, and glucagon . This compound is the active pharmaceutical ingredient (API) in various clinical and research formulations.

Why Sandostatine (Octreotide) Cannot Be Generically Substituted: The Basis for Receptor-Level Differentiation


The class of somatostatin receptor ligands (SRLs) is not interchangeable due to profound, quantifiable differences in receptor subtype binding profiles (affinity and selectivity) that directly dictate their functional selectivity and clinical utility [1]. These differences arise from structural variations among analogs, which result in distinct pharmacological signatures [2]. For instance, while first-generation analogs like Sandostatine (octreotide) and lanreotide show a strong, preferential affinity for the SSTR2 subtype, they have limited to no activity at other subtypes like SSTR1, SSTR3, or SSTR4 [3]. In contrast, second-generation agents such as pasireotide (SOM230) exhibit a broad, high-affinity binding profile across multiple subtypes (SSTR1,2,3,5) [3]. This differential receptor engagement translates into distinct effects on hormone secretion, tumor proliferation, and off-target signaling, making a generic substitution based solely on the 'somatostatin analog' class designation scientifically invalid. The following section details the specific, quantitative evidence that defines Sandostatine's position within this therapeutic class.

Sandostatine (Octreotide Acetate) Comparative Evidence: Quantifying Differentiation Against Key Analogs


SSTR2 Binding Affinity: Octreotide vs. Lanreotide and Pasireotide

Sandostatine (octreotide) demonstrates a high and comparable binding affinity for the SSTR2 receptor, which is the primary target for first-generation SRLs in neuroendocrine tumors and acromegaly. Its affinity (IC50 0.4-2.1 nM) is similar to lanreotide (IC50 0.5-1.8 nM) and pasireotide (IC50 1 nM) [1]. This establishes Sandostatine as a prototypical, high-potency SSTR2-preferring analog, which is the established pharmacological benchmark for this class [2].

Somatostatin Receptor Binding Neuroendocrine Tumors SRL Selectivity

SSTR5 Binding Affinity: A Key Differentiator Between First- and Second-Generation SRLs

In contrast to its high affinity for SSTR2, Sandostatine (octreotide) exhibits a markedly lower affinity for the SSTR5 receptor, with an IC50 of 5.6–32 nM [1]. This is a critical point of differentiation from the second-generation SRL pasireotide, which binds to SSTR5 with 35- to 200-fold higher affinity (IC50 0.16 nM) [1]. Lanreotide shows a similar, but slightly higher affinity for SSTR5 compared to octreotide (IC50 0.6–14 nM) [1].

Somatostatin Receptor Binding SRL Pharmacology SSTR5 Selectivity

SSTR3 Binding Affinity: Octreotide's Intermediate Affinity Compared to Lanreotide

Sandostatine (octreotide) demonstrates intermediate binding affinity for the SSTR3 receptor, with an IC50 range of 4.4–34.5 nM [1]. This is a quantifiable point of differentiation from lanreotide, which has a notably lower affinity for SSTR3, as reflected in its higher IC50 range of 43–107 nM [1]. In comparison, pasireotide shows high affinity (IC50 1.5 nM) for this subtype [1].

Somatostatin Receptor Binding SSTR3 Pharmacology SRL Comparison

In Vitro Antiproliferative Potency: Octreotide vs. Pasireotide in Colorectal Cancer Cells

In a functional assay measuring antiproliferative effects on human colorectal carcinoma cells (HCT-116), pasireotide was 1.36 to 1.55 times more potent than Sandostatine (octreotide) at inhibiting cell proliferation across a concentration range of 10⁻⁷ M to 10⁻¹¹ M [1]. This functional difference is consistent with pasireotide's broader receptor binding profile (high affinity for SSTR1, 2, 3, and 5) compared to octreotide's more selective SSTR2-preferring profile [1].

Antiproliferation Colorectal Carcinoma SRL Functional Comparison

Sandostatine (Octreotide Acetate): Best-Fit Application Scenarios Derived from Comparative Evidence


Research into SSTR2-Mediated Antisecretory and Antiproliferative Signaling

Sandostatine (octreotide acetate) is the prototypical tool for investigating SSTR2-mediated pathways due to its high affinity (IC50 0.4–2.1 nM) and established selectivity for this receptor subtype [1]. Its lower affinity for SSTR5 (IC50 5.6–32 nM) makes it a preferred agent when the goal is to activate SSTR2 while minimizing concurrent SSTR5-driven effects, such as potent insulin suppression [1]. This makes it an ideal control compound or reference standard in assays designed to probe the specific role of SSTR2 in hormone secretion (GH, glucagon) or cell cycle arrest.

Use as a Reference Standard in Pharmacological and Bioanalytical Studies

Given its well-characterized receptor binding profile and extensive historical data, Sandostatine serves as a critical reference standard for the development and validation of novel SRLs or related peptides [1]. Its intermediate affinity for SSTR3 (IC50 4.4–34.5 nM) provides a clear benchmark to distinguish it from analogs like lanreotide, which have measurably lower SSTR3 affinity (IC50 43–107 nM) [1]. This makes Sandostatine valuable in comparative binding studies and for calibrating assays that aim to differentiate between first-generation SSTR2-preferring analogs.

In Vitro Studies on Neuroendocrine Tumor (NET) Cell Lines with High SSTR2 Expression

Sandostatine is a foundational compound for in vitro research on neuroendocrine tumor (NET) models, particularly those with confirmed high SSTR2 expression [1]. Its high potency at the SSTR2 receptor is well-documented, and its functional effects in inhibiting cell proliferation have been quantitatively compared against other SRLs. For instance, in HCT-116 colorectal carcinoma cells, octreotide was shown to be 1.36- to 1.55-fold less potent than the broader-spectrum analog pasireotide [2]. This quantitative benchmark allows researchers to gauge the relative contribution of SSTR2 activation versus the activation of other subtypes (SSTR1, 3, 5) on tumor cell growth in their specific models.

Formulation Development and Analytical Method Validation

For CMC (Chemistry, Manufacturing, and Controls) activities, Sandostatine (octreotide acetate, CAS 760176-26-9) is a well-defined API with a known molecular weight (1079.3 g/mol) and formula (C51H70N10O12S2) [1]. Its acetate salt form is the standard for both immediate-release and long-acting release (LAR) formulations. Its distinct physical and chemical properties make it a necessary reference material for developing and validating analytical methods (e.g., HPLC, LC-MS) to assess the purity, stability, and release profiles of generic octreotide products, ensuring they meet established pharmacopoeial standards.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sandostatine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.